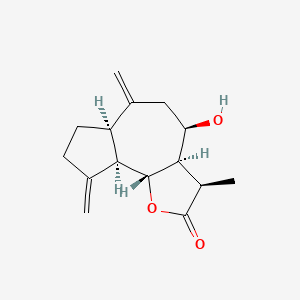
Xuelianlactone
概要
説明
Xuelianlactone is a naturally occurring compound isolated from the plant Saussurea laniceps, commonly known as “cotton-headed snow lotus.” This compound is known for its significant medicinal properties, particularly its anti-inflammatory and anti-nociceptive effects, which make it effective in treating conditions such as rheumatoid arthritis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Xuelianlactone involves several steps, starting with the extraction of the plant material. The ethanol extract of Saussurea laniceps is separated using silica gel chromatography to isolate this compound . The detailed synthetic route and reaction conditions are not widely documented, but the process typically involves the use of organic solvents and chromatographic techniques to purify the compound.
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin and the complexity of its extraction process. advancements in biotechnological methods and plant tissue culture techniques may offer potential for large-scale production in the future.
化学反応の分析
Types of Reactions: Xuelianlactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
Xuelianlactone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the chemical behavior of lactones and their derivatives.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive agent.
Industry: While its industrial applications are limited, this compound’s unique chemical structure makes it valuable for research in natural product chemistry and drug development.
作用機序
Xuelianlactone exerts its effects through several molecular targets and pathways. It has been shown to interact with key proteins involved in inflammation and pain signaling, such as the mitogen-activated protein kinase (MAPK) family and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These interactions help reduce inflammation and alleviate pain, making this compound a promising therapeutic agent for conditions like rheumatoid arthritis.
類似化合物との比較
Xuelianlactone is unique compared to other similar compounds due to its specific chemical structure and bioactivity. Similar compounds include:
Cynaropicrin: Another sesquiterpene lactone with anti-inflammatory properties.
Mokko lactone: Known for its analgesic effects.
Apigenin: A flavonoid with antioxidant and anti-inflammatory activities.
These compounds share some bioactivities with this compound but differ in their chemical structures and specific mechanisms of action. This compound’s unique combination of anti-inflammatory and anti-nociceptive properties sets it apart from these related compounds.
特性
IUPAC Name |
(3R,3aR,4R,6aR,9aR,9bR)-4-hydroxy-3-methyl-6,9-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-7-4-5-10-8(2)6-11(16)13-9(3)15(17)18-14(13)12(7)10/h9-14,16H,1-2,4-6H2,3H3/t9-,10+,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUPGVCFEGYWMI-QQOHENMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C)C3CCC(=C)C3C2OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](CC(=C)[C@@H]3CCC(=C)[C@@H]3[C@H]2OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147982 | |
| Record name | Xuelianlactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107259-46-1 | |
| Record name | Xuelianlactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xuelianlactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















